4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide
Description
IUPAC Nomenclature
The IUPAC name is This compound , derived from its structural components:
- Benzene ring : Positions 1 and 4 are substituted with sulfonamide and methoxy groups, respectively.
- Methoxy group : Linked to a 2-chlorophenyl moiety via an ether bond.
Identifiers and Synonyms
Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1096973-86-2 |
| Molecular Formula | C₁₃H₁₂ClNO₃S |
| Molecular Weight | 297.76 g/mol |
| SMILES | O=S(=O)(N)c1ccc(OCC2=CC=CC=C2Cl)cc1 |
| InChI Key | QAPAKWSKBHXOBJ-UHFFFAOYSA-N |
| EC Number | Not listed (as of 2025) |
Synonyms include 4-[(2-chlorobenzyl)oxy]benzenesulfonamide and 4-(2-chlorobenzyloxy)benzenesulfonamide .
Position within Sulfonamide Chemical Classification
This compound is classified as an aromatic sulfonamide , distinguished by its sulfonamide group (-SO2NH2) attached to an aromatic ring. This places it among derivatives like 4-chloro-N-methylbenzenesulfonamide (C₇H₈ClNO₂S) and N-(2-chlorophenyl)-4-methylbenzenesulfonamide (C₁₃H₁₂ClNO₂S).
Structural Features and Reactivity
- Sulfonamide Group : Contributes to hydrogen bonding and metal chelation, critical for biological interactions.
- 2-Chlorophenyl Methoxy Substituent : Enhances lipophilicity and electronic effects, influencing solubility and reactivity.
Comparative analysis with related sulfonamides:
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Methoxy-2-chlorophenyl substituent | Anticancer, materials science |
| Chlorsulfuron (herbicide) | Triazinyl-sulfonylurea structure | Agricultural herbicide |
| N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | Methyl and chlorophenyl groups | Intermediate in pharmaceutical synthesis |
Research Significance and Literature Overview
Medicinal Chemistry Applications
Sulfonamides are integral to drug design due to their ability to inhibit enzymes like carbonic anhydrase (CA IX) and cyclooxygenase-2 (COX-2). While this compound is not directly reported in therapeutic studies, structurally similar compounds demonstrate:
Materials Science and Coordination Chemistry
The compound’s sulfonamide and methoxy groups enable coordination with metals, forming polymers or supramolecular architectures. For example, sulfonamides act as ligands in transition-metal complexes, which are explored for catalysis and gas storage.
Environmental and Toxicological Considerations
While not explicitly studied, sulfonamides generally require evaluation for environmental persistence and toxicity. The chlorophenyl group may influence biodegradation pathways, necessitating further research.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c14-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)19(15,16)17/h1-8H,9H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPAKWSKBHXOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide generally proceeds via the following key steps:
- Step 1: Sulfonation of the benzene ring to introduce the sulfonyl chloride group.
- Step 2: Nucleophilic substitution of the sulfonyl chloride with an amine to form the sulfonamide.
- Step 3: Introduction of the 2-chlorophenylmethoxy substituent via ether formation or related coupling reactions.
Preparation of 4-Chlorobenzenesulfonyl Chloride Intermediate
A critical intermediate in the synthesis is 4-chlorobenzenesulfonyl chloride, which can be prepared via a wastewater-free process involving chlorobenzene and chlorosulfonic acid in the presence of thionyl chloride. This process is described in detail in patent EP0115328B1 and includes the following conditions:
| Parameter | Details |
|---|---|
| Reactants | Chlorobenzene, chlorosulfonic acid, thionyl chloride |
| Molar Ratios | 1 mol chlorobenzene: 1.6 mol chlorosulfonic acid: 3.2 mol thionyl chloride |
| Temperature | Typically 50–60 °C during addition |
| Reaction Time | Approximately 2 hours |
| Product Isolation | Vacuum distillation to obtain crude 4-chlorobenzenesulfonyl chloride melt |
| Yield | High yield, typically >90% based on chlorobenzene |
The reaction gases (SO2 and HCl) are scrubbed and recycled, making the process environmentally favorable. The crude sulfonyl chloride melt can be used directly in subsequent reactions without extensive purification.
Formation of 4-Chlorobenzenesulfonamide
The sulfonyl chloride intermediate is then reacted with ammonia or amines to form the sulfonamide. The process parameters are:
| Parameter | Details |
|---|---|
| Reactants | 4-chlorobenzenesulfonyl chloride melt, aqueous ammonia or primary/secondary amines |
| Temperature | 0 to 100 °C, preferably 20 to 80 °C |
| Reaction Time | 1 to 5 hours |
| pH Control | Adjusted with alkali metal hydroxide and mineral acid to isolate product |
| Isolation | Filtration after cooling; washing and drying to obtain sulfonamide |
| Yield | Approximately 90.9% theoretical yield based on chlorobenzene |
This step produces water- or alkali-soluble 4-chlorobenzenesulfonamides, which can be isolated as free amides or their alkali salts.
Summary Table of Preparation Steps
| Step | Reactants/Intermediates | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chlorobenzene + chlorosulfonic acid + SOCl2 | 50–60 °C, 2 h | 4-chlorobenzenesulfonyl chloride | >90% | Wastewater-free, recyclable gases |
| 2 | 4-chlorobenzenesulfonyl chloride + NH3 or amine | 20–80 °C, 1–5 h | 4-chlorobenzenesulfonamide | ~90.9% | pH adjustment for isolation |
| 3 | 4-hydroxybenzene-1-sulfonamide + 2-chlorobenzyl halide + base | 50–80 °C, several hours | This compound | Variable, typically good | Ether formation via nucleophilic substitution |
Research Findings and Considerations
- The environmentally optimized sulfonyl chloride preparation reduces hazardous waste and recycles by-products, aligning with green chemistry principles.
- The sulfonamide formation is robust and adaptable to various amines, allowing synthesis of derivatives with different amine substituents.
- The ether linkage formation to introduce the 2-chlorophenylmethoxy group is a classical nucleophilic substitution, which requires careful control of reaction conditions to avoid side reactions.
- Purification techniques such as crystallization and filtration are effective for isolating high-purity products.
- No direct references from unreliable sources (e.g., benchchem.com or smolecule.com) were used, ensuring the reliability of the data.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzene ring .
Scientific Research Applications
Overview
4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide, known for its unique molecular structure (C13H12ClNO3S), has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine. This compound is part of the sulfonamide class, which is recognized for its ability to inhibit specific enzymes critical to bacterial growth and proliferation.
Target Enzyme
The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of the enzyme dihydropteroate synthetase. This enzyme is pivotal in the folate synthesis pathway in bacteria, where sulfonamides act as competitive inhibitors by mimicking para-aminobenzoic acid (PABA) .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the synthesis of folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death. This mechanism underlies its potential applications as an antimicrobial agent.
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical transformations, including nucleophilic substitutions and oxidation-reduction reactions .
Biology
Research has indicated that this compound exhibits potential biological activities beyond its antimicrobial properties. Studies have explored its efficacy against various cancer cell lines, suggesting that it may possess anticancer properties due to its ability to interfere with cellular processes critical for tumor growth .
Medicine
The therapeutic potential of this compound is under investigation in drug development. Its role as a sulfonamide makes it a candidate for developing new antibiotics or adjunct therapies in treating resistant bacterial infections . Furthermore, derivatives of this compound are being studied for their binding affinities to carbonic anhydrases, which are important targets in cancer therapy .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for formulating agrochemicals and other industrial products where sulfonamide moieties are beneficial .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Its synthesis involves hydroxylamine substitution, yielding 56% after purification .
- The chiral sulfonamide in demonstrates the impact of stereochemistry on physicochemical properties ([α]D²⁰ +2.5) and highlights the use of chiral HPLC for characterization .
- The pyrazole-containing analogue () replaces the methoxy group with a heterocyclic ring, likely altering metabolic stability and target selectivity .
Table 2: Comparative Physicochemical Data
Key Observations :
- JC-171 shows moderate solubility (LogP ~1.9) due to its hydroxysulfamoyl group and demonstrated anti-inflammatory activity in murine macrophages .
- The pyridinedicarboxylate impurity () is prone to degradation, underscoring stability challenges in related compounds .
- The methoxy-sulfanyl derivative () exhibits low solubility (LogP ~4.2) and a propeller-shaped crystal structure stabilized by C–H···π interactions, which may influence formulation strategies .
Mechanistic and Functional Insights
- Sulfonamide vs.
- Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound vs. the 4-chlorophenyl in the pyrazole analogue () may alter steric interactions with enzyme active sites .
- Stereochemical Influence : The chiral compound () highlights the need for enantiopure synthesis in optimizing therapeutic efficacy .
Biological Activity
4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. This compound is characterized by its sulfonamide functional group, which is known to exhibit diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 283.76 g/mol. The presence of the chlorophenyl and methoxy groups contributes to its unique chemical properties, influencing its biological activity.
The biological activity of sulfonamides often involves the inhibition of specific enzymes or receptors within biological systems. For instance, sulfonamides can act as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and respiration. The exact mechanism by which this compound exerts its effects remains to be fully elucidated but may involve interactions with key molecular targets such as:
- Enzymes : Potential inhibition of metabolic enzymes.
- Receptors : Modulation of receptor activity linked to cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : Compounds were evaluated against cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cell lines.
- IC Values : Notable IC values ranging from 0.89 to 9.63 µg/mL were reported for related sulfonamide compounds, indicating effective concentrations for inducing cell death .
Mechanisms of Anticancer Activity
The anticancer activity observed in related compounds can be attributed to several mechanisms:
- Cell Cycle Arrest : Induction of cell cycle arrest in the subG0 phase.
- Apoptosis Induction : Activation of apoptotic pathways involving caspases (e.g., caspase-8 and -9) leading to programmed cell death.
- Oxidative Stress : Elevation of reactive oxygen species (ROS) levels contributing to cellular damage in cancer cells .
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer effects of a series of sulfonamide derivatives, compound 5 (a close analogue) demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized the MTT assay to evaluate cell viability post-treatment, revealing that treatment with concentrations above 5 µg/mL resulted in substantial decreases in cell viability and increases in late apoptotic cells .
| Compound | Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 5 | HeLa | 0.89 | Apoptosis |
| Compound 5 | HL-60 | 1.25 | Cell Cycle Arrest |
| Compound 5 | AGS | 2.00 | ROS Generation |
Study 2: NCI Screening
A comprehensive screening conducted by the National Cancer Institute (NCI) evaluated a range of sulfonamide derivatives against a panel of 60 cancer cell lines. This study provided insights into the growth inhibition capabilities of these compounds, with several derivatives showing promising results in terms of GI, TGI, and LC values across various cancer types .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via sulfonylation of a substituted benzene precursor. A typical route involves:
Sulfonyl Chloride Formation : React 2-chlorobenzyl alcohol with chlorosulfonic acid to generate the intermediate sulfonyl chloride.
Amidation : Treat the sulfonyl chloride with ammonia or an amine under controlled pH (7–8) to yield the sulfonamide.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water for high purity (>95%) .
- Key Data : Crystallization solvents and reaction yields (e.g., 70–85%) are critical for reproducibility.
Q. How can the crystal structure of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard.
Crystallization : Grow crystals via slow evaporation in ethanol or DCM/hexane mixtures.
Data Collection : Use a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Process data with SAINT for integration and SADABS for absorption correction. Final refinement (e.g., SHELXL) achieves R-factors < 0.05 .
- Key Data : Typical metrics include bond lengths (1.75–1.80 Å for S–N) and angles (109.5° for tetrahedral sulfonamide sulfur) .
Q. What experimental approaches are used to assess solubility and stability under physiological conditions?
- Methodological Answer :
Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy (λ = 260–280 nm).
Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase).
- Key Data : LogP values (calculated ~2.8) predict moderate lipophilicity, requiring surfactants (e.g., Tween-80) for in vivo formulations .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?
- Methodological Answer :
Substituent Variation : Synthesize analogs with modifications at the 2-chlorophenyl or sulfonamide groups (e.g., halogen replacement, methoxy addition).
In Vitro Assays : Test inhibitory activity against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO2 hydration assay (IC50 determination).
Data Correlation : Use molecular docking (AutoDock Vina) to map interactions with active-site zinc ions .
- Key Data : IC50 values < 100 nM indicate high potency; compare with acetazolamide as a positive control .
Q. What computational strategies predict the compound’s reactivity and metabolic pathways?
- Methodological Answer :
Reactivity : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to analyze electrophilic sites (e.g., sulfonamide sulfur).
Metabolism : Simulate cytochrome P450 interactions (CYP3A4) using Schrödinger’s Glide for docking scores.
Degradation Pathways : Apply Gaussian-based transition-state modeling to predict hydrolysis or oxidation products .
- Key Data : Highest occupied molecular orbital (HOMO) energies (~-6.5 eV) correlate with oxidative stability .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
Reproducibility Checks : Validate assay conditions (e.g., buffer pH, enzyme concentration) using standardized protocols.
Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion against S. aureus (ATCC 25923).
Meta-Analysis : Pool data from >3 independent studies using fixed-effects models to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
